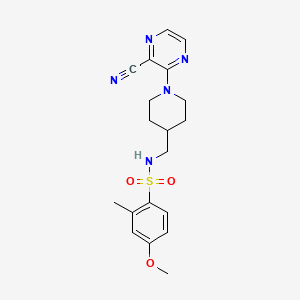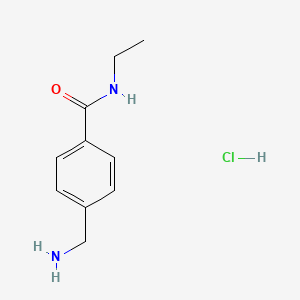![molecular formula C19H22N6O B2763358 3-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(4-methylphenyl)pyridazine CAS No. 2380083-63-4](/img/structure/B2763358.png)
3-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(4-methylphenyl)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(4-methylphenyl)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyridazine ring, a piperazine ring, and an oxadiazole ring, making it an interesting subject for chemical and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(4-methylphenyl)pyridazine typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine with a suitable dicarbonyl compound under reflux conditions.
Formation of the Piperazine Ring: The piperazine ring is often synthesized by reacting ethylenediamine with a suitable dihaloalkane.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable nitrile oxide with a hydrazine derivative.
Coupling Reactions: The final compound is obtained by coupling the pyridazine, piperazine, and oxadiazole rings through appropriate linkers and under suitable reaction conditions, such as using a base and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, especially at the aromatic rings, where halogenation or nitration can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration can be done using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and interact with enzymes makes it a candidate for enzyme inhibition studies.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes, making it a potential candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 3-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(4-methylphenyl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the binding site. The pathways involved may include the inhibition of neurotransmitter degradation, leading to increased levels of neurotransmitters in the synaptic cleft.
相似化合物的比较
Similar Compounds
- 3-[[4-[6-(4-Methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole
- 5-Methyl-3-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole
Uniqueness
The uniqueness of 3-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(4-methylphenyl)pyridazine lies in its specific substitution pattern. The presence of the 4-methylphenyl group on the pyridazine ring and the methyl group on the oxadiazole ring contribute to its distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, binding affinity, and overall stability, making it a unique candidate for various applications.
属性
IUPAC Name |
5-methyl-3-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-14-3-5-16(6-4-14)17-7-8-19(22-21-17)25-11-9-24(10-12-25)13-18-20-15(2)26-23-18/h3-8H,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESMLKYNSOCUFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CC4=NOC(=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B2763275.png)

![N-(2,6-dichlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2763278.png)
![Ethyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2763279.png)
![(5S)-5-{[(propan-2-yl)amino]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B2763283.png)

![4-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2763285.png)

![methyl 5-(2-methoxy-2-oxoethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2763287.png)

![N-[(4-fluorophenyl)methyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide](/img/structure/B2763291.png)

![5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B2763297.png)
![ethyl 3-(11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamido)benzoate](/img/structure/B2763298.png)
